molecular formula C20H22ClN3O3S B2551423 N-(2-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1002405-46-0

N-(2-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2551423
CAS No.: 1002405-46-0
M. Wt: 419.92
InChI Key: PXBKLIXSVRDVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-chlorophenyl acetamide core linked to a piperazine ring substituted with an (E)-2-phenylethenyl sulfonyl group. Its molecular formula is C26H25ClN3O3S, with a molecular weight of 493.02 g/mol.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c21-18-8-4-5-9-19(18)22-20(25)16-23-11-13-24(14-12-23)28(26,27)15-10-17-6-2-1-3-7-17/h1-10,15H,11-14,16H2,(H,22,25)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBKLIXSVRDVCM-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Biological Activity

Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study by Huynh et al. (2005) demonstrated that derivatives of sulfonamide compounds showed significant cytotoxicity against various cancer cell lines, suggesting that the sulfonamide moiety may enhance biological activity through interactions with cellular targets.

Mechanism of Action
The proposed mechanism of action involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, sulfonamide-containing compounds have been shown to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. This inhibition can lead to decreased tumor viability and increased apoptosis in cancer cells.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Sulfonamide : Reacting 2-chlorophenyl acetamide with a sulfonyl chloride in the presence of a base such as triethylamine.
  • Piperazine Formation : The introduction of piperazine can be achieved through nucleophilic substitution reactions where piperazine reacts with the sulfonamide intermediate.
  • Final Coupling Reaction : The final step involves coupling with an appropriate phenylethene derivative to form the target compound.

Research Findings and Case Studies

StudyFindings
Huynh et al. (2005)Demonstrated cytotoxic effects on cancer cell lines with similar sulfonamide structures.
Ye et al. (2006)Reported on the inhibition of carbonic anhydrase by sulfonamide derivatives, leading to reduced tumor growth.
PMC2977659 (2009)Discussed the structural properties and potential biological activities of related compounds, emphasizing their importance as precursors for active molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Variations on the Piperazine Ring

a) Sulfonyl Group Modifications
  • N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0): The 4-methylphenyl sulfonyl group lacks conjugation, reducing electronic effects but improving metabolic stability.
  • 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS: 303091-53-4): Replaces sulfonyl with a 3-chlorophenyl group, altering electron-withdrawing properties and likely reducing solubility.
b) Piperazine Substitution Patterns

Acetamide Core Modifications

a) Phenyl Ring Substituents
  • N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide : A 4-fluorophenyl group offers milder electron-withdrawing effects and improved pharmacokinetics.
  • 2-(4-Benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide (Compound 11 in ): Substitutes the sulfonyl group with benzyl , increasing hydrophobicity but reducing hydrogen-bonding capacity.
b) Heterocyclic Acetamide Derivatives
  • N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2): Replaces the phenyl ring with a thiazole moiety, enhancing heterocyclic interactions and metabolic stability.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Insights
Target Compound 493.02 2-chlorophenyl, (E)-phenylethenyl Not reported Likely low (hydrophobic groups)
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(4-fluorophenyl)acetamide 347.81 3-chlorophenyl, 4-fluorophenyl Not reported Moderate (halogenated aryl)
2-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide 284.76 2-chlorophenyl, thiadiazole 212–216 Low (thiol group)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.